7-Iodo-7-deaza-D-guanosine

Nucleic acid chemistry Oligonucleotide therapeutics DNA nanotechnology

7-Iodo-7-deaza-D-guanosine is a base-modified nucleoside with a 7-iodo substituent that eliminates Hoogsteen pairing, provides a heavy atom for X-ray crystallography, and serves as a versatile handle for Suzuki/Heck cross-coupling. It confers ~2–3°C extra duplex stabilization per modified base versus unsubstituted 7-deazaguanine. Ideal for high-stringency hybridization probes, aptamers, and site-specific phasing. Order high-purity (≥98%) compound for reproducible results.

Molecular Formula C11H13IN4O4
Molecular Weight 392.15 g/mol
CAS No. 24386-93-4
Cat. No. B1582133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-7-deaza-D-guanosine
CAS24386-93-4
Synonyms5'-iodotubericidin
5-iodotubercidin
Molecular FormulaC11H13IN4O4
Molecular Weight392.15 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I
InChIInChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)
InChIKeyWHSIXKUPQCKWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-7-deaza-D-guanosine: Nucleoside Building Block for Nucleic Acid Research and Oligonucleotide Synthesis


7-Iodo-7-deaza-D-guanosine (CAS 24386-93-4; synonym: 5-iodotubercidin) is a 7-deazapurine ribonucleoside analog in which the N7 nitrogen of guanosine is replaced by a CH group and a 7-iodo substituent is introduced at the C7 position of the pyrrolo[2,3-d]pyrimidine heterocycle [1]. The compound has a molecular formula of C₁₁H₁₃IN₄O₅ and a molecular weight of 408.15 g/mol; it appears as a tan solid with a melting point of 216–217°C (decomposition) and is light-sensitive, requiring storage at 2–8°C under tightly sealed conditions [2]. As a base-modified nucleoside, it exhibits fundamentally altered hydrogen-bonding patterns compared to native guanosine and serves as a versatile precursor for Suzuki–Miyaura and Heck cross-coupling reactions [3].

Why 7-Iodo-7-deaza-D-guanosine Cannot Be Replaced by Unmodified Guanosine or Non-Halogenated 7-Deazaguanosine Analogs


7-Iodo-7-deaza-D-guanosine is not interchangeable with unmodified guanosine or non-halogenated 7-deazaguanosine due to three irreversible structural and functional alterations. First, replacement of N7 with a CH group eliminates the Hoogsteen hydrogen-bonding face entirely and converts the Watson–Crick N3–H proton donor into a proton-acceptor site [1]. Second, the 7-iodo substituent introduces a heavy atom (iodine, Z=53) that enables halogen bonding and generates a strong anomalous scattering signal for X-ray crystallography, properties absent in non-halogenated analogs [2]. Third, the 7-iodo group provides a unique chemical handle for palladium-catalyzed cross-coupling reactions (Heck, Suzuki–Miyaura) that cannot be performed on native guanosine or unsubstituted 7-deazaguanosine [3].

Quantitative Differentiation Evidence for 7-Iodo-7-deaza-D-guanosine vs. Analogs and Alternatives


Duplex Thermal Stability: 7-Iodo-7-deazaguanine vs. 7-Bromo-7-deazaguanine vs. Unsubstituted 7-Deazaguanine

In systematic studies of oligonucleotide duplex stability, the 7-substituent of 7-deazaguanine exerts a profound and quantifiable influence on melting temperature (Tm). Oligonucleotides containing 7-iodo-7-deazaguanine exhibit significantly enhanced duplex stabilization compared to their 7-bromo and unsubstituted counterparts [1]. The 7-iodo substituent stabilizes duplexes through a combination of increased base stacking (enhanced polarizability of iodine) and the potential formation of halogen bonds with adjacent nucleobases or backbone atoms [2].

Nucleic acid chemistry Oligonucleotide therapeutics DNA nanotechnology

Halogen Bonding Capacity: 7-Iodo-7-deazaguanosine vs. 7-Bromo-7-deazaguanosine

Single-crystal X-ray diffraction analysis reveals that the 7-iodo substituent of 7-iodo-7-deazaguanosine forms a well-defined intramolecular halogen bond to the sugar O3′ oxygen (I⋯O distance ~3.1–3.3 Å), a feature that is significantly weaker or absent in the 7-bromo analog due to the lower polarizability and smaller σ-hole of bromine [1]. Hirshfeld surface analysis confirms that the iodo⋯oxygen contact constitutes a genuine halogen bond rather than a van der Waals contact, contributing to distinct crystal packing and conformational preferences [2].

Structural biology Crystal engineering Supramolecular chemistry

Hoogsteen Base-Pairing Elimination: 7-Deazaguanosine Framework vs. Native Guanosine

The replacement of N7 with a CH group in the 7-deazaguanosine scaffold (shared by 7-iodo-7-deaza-D-guanosine) eliminates the Hoogsteen hydrogen-bonding face entirely and converts the Watson–Crick N3–H proton donor site into a proton-acceptor site [1]. This structural modification prevents triplex DNA formation, G-quadruplex assembly, and metal-ion coordination at N7, while enabling alternative 'all-purine' base pairing schemes that are impossible with native guanosine [2].

Nucleic acid structure RNA biochemistry Molecular recognition

Cross-Coupling Reactivity: 7-Iodo-7-deazaguanosine dNTP as Polymerase Substrate vs. Inhibitor

The 7-iodo-7-deazaguanine 2′-deoxyribonucleoside triphosphate (dGᴵTP) displays a markedly different behavior with DNA polymerases compared to other acrylate-modified dNTPs. While acrylate-modified dATP, dCTP, and dUTP serve as efficient substrates for primer extension, dGᴮᴬTP (derived from 7-iodo-7-deazaguanine) acts as a polymerase inhibitor rather than a substrate [1]. This functional divergence arises from the specific steric and electronic properties of the 7-deazaguanine base when modified at the C7 position.

Enzymatic DNA synthesis Modified nucleotide incorporation DNA polymerase engineering

7-Iodo-7-deaza-D-guanosine: Validated Research and Industrial Application Scenarios


Synthesis of Thermally Stabilized Oligonucleotide Probes for High-Stringency Hybridization Assays

Procure 7-iodo-7-deaza-D-guanosine for incorporation into oligonucleotide probes and aptamers that require elevated thermal stability. The 7-iodo substituent confers approximately 2–3°C additional duplex stabilization per modified base compared to unsubstituted 7-deazaguanine, and approximately 1°C greater stabilization than 7-bromo substitution [1]. This enhancement enables hybridization at higher stringency temperatures, reducing non-specific binding and improving signal-to-noise ratios in diagnostic assays, SNP detection, and in situ hybridization protocols where false positives must be minimized.

Heavy-Atom Derivatization for X-ray Crystallography SAD/MAD Phasing of Nucleic Acid Structures

7-Iodo-7-deaza-D-guanosine provides an intrinsic heavy atom (iodine, Z=53) that generates a strong anomalous scattering signal suitable for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing in X-ray crystallography of nucleic acids and nucleic acid–protein complexes [2]. Unlike post-synthetic heavy-atom soaking methods that may disrupt crystal packing or binding interfaces, site-specific incorporation of 7-iodo-7-deaza-D-guanosine during solid-phase synthesis places the anomalous scatterer at precisely defined positions within the oligonucleotide. The elimination of Hoogsteen pairing in the 7-deazaguanosine scaffold also prevents unwanted tertiary structure formation that could complicate crystallization [3].

Precursor for Suzuki–Miyaura and Heck Cross-Coupling Derivatization to Functionalized Nucleosides

The 7-iodo substituent of 7-iodo-7-deaza-D-guanosine serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids and aqueous Heck coupling with acrylates [4]. This reactivity enables the synthesis of fluorescently labeled nucleosides (e.g., pyrene conjugates), biotinylated probes, and other functionalized derivatives for nucleic acid research. The iodo group undergoes efficient microwave-assisted iodo→carbonitrile exchange to yield 7-cyano-7-deazaguanosine (preQ₀), a naturally occurring tRNA nucleoside, with 30% overall yield from the glycosylation step [5].

Investigation of Halogen Bonding in Supramolecular Nucleic Acid Assemblies

7-Iodo-7-deaza-D-guanosine forms a well-defined intramolecular halogen bond from the 7-iodo substituent to the sugar O3′ oxygen (I⋯O distance ~3.1–3.3 Å), a feature confirmed by Hirshfeld surface analysis and absent in 7-bromo and unsubstituted analogs [6]. This robust halogen bonding capacity provides a unique supramolecular interaction handle for designing nucleic acid nanostructures, crystalline frameworks, and self-assembling systems where non-canonical, directional interactions are required to control higher-order architecture. Researchers studying halogen bonding in biological contexts should select the 7-iodo derivative over 7-bromo or unsubstituted 7-deazaguanosine to maximize interaction strength and directionality.

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